An In-depth Technical Guide to the Physicochemical Properties of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a 1,3,4-thiadiazole ring, is a well-established pharmacophore found in a variety of therapeutic agents. The strategic incorporation of an amino group and a thioacetic acid moiety suggests its potential as a versatile scaffold for developing novel therapeutics. The amino group can serve as a key hydrogen bonding participant, while the carboxylic acid function introduces a site for ionization, influencing solubility and potential interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their validation. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
Core Physicochemical Properties
The interplay of the functional groups in (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid dictates its overall physicochemical profile. The aromatic thiadiazole core, the basic amino group, and the acidic carboxylic acid group create a molecule with complex acid-base properties and a nuanced solubility and lipophilicity profile.
For comparative purposes, this guide presents data for the target compound alongside its immediate precursor, 5-amino-1,3,4-thiadiazole-2-thiol. It is important to note that while experimental data for the precursor is available, the values for (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid are computationally predicted and await experimental verification.
| Property | (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (Predicted) | 5-amino-1,3,4-thiadiazole-2-thiol (Experimental/Predicted) |
| Molecular Formula | C4H5N3O2S | C2H3N3S2 |
| Molecular Weight | 159.17 g/mol | 133.20 g/mol |
| pKa | Acidic pKa: ~3.5-4.5; Basic pKa: ~2.0-3.0 | 7.80 (Predicted)[1] |
| logP | ~0.5 - 1.5 | ~0.3 |
| Aqueous Solubility | Moderately Soluble | Insoluble[2][3] |
| Melting Point | Not available | ~235 °C (decomposes)[2][4] |
| CAS Number | 118863-94-8[5][6][7] | 2349-67-9[1][2][4] |
Ionization Constant (pKa)
The pKa is a critical parameter that governs the extent of ionization of a molecule at a given pH. (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is an amphoteric molecule, possessing both a carboxylic acid and an amino group, as well as the thiadiazole ring which can also exhibit acid-base properties.
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Predicted pKa: The carboxylic acid moiety is expected to have a pKa in the range of 3.5 to 4.5, typical for acetic acid derivatives. The amino group's basicity is likely suppressed due to the electron-withdrawing nature of the thiadiazole ring, resulting in a predicted basic pKa (for its conjugate acid) in the range of 2.0 to 3.0.
The predicted low pKa of the amino group is a key feature. It implies that at physiological pH (7.4), this group will be predominantly in its neutral, unprotonated form. Conversely, the carboxylic acid will be deprotonated and negatively charged. This ionization state has profound implications for the molecule's interaction with biological membranes and protein binding sites.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution within the body.
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Predicted logP: The introduction of the polar carboxylic acid group to the 5-amino-1,3,4-thiadiazole-2-thiol scaffold is expected to decrease its lipophilicity. The predicted logP value in the range of 0.5 to 1.5 suggests that the compound has a balanced hydrophilic-lipophilic character.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. The parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, is reported to be insoluble in water.[2][3]
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Predicted Solubility: The addition of the ionizable carboxylic acid group is anticipated to significantly enhance aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate anion. The compound is predicted to be moderately soluble in aqueous solutions.
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, the following detailed protocols are provided.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH changes.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titration vessel should be thermostatted, typically at 25 °C.
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Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
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Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For amphoteric compounds, multiple inflection points may be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
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Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
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Compound Addition: Prepare a stock solution of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or a vial.
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Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Measurement: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Kinetic Aqueous Solubility
This high-throughput method provides a rapid assessment of a compound's solubility.
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in DMSO (e.g., 10 mM).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with shaking to allow for precipitation of the compound if it exceeds its solubility limit.
-
Precipitate Removal: After incubation, filter the solutions in the plate to remove any precipitated solid.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a plate-based UV-Vis spectrophotometer or by LC-MS.
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Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caption: Workflow for kinetic aqueous solubility determination.
Predicted Spectral Properties
Expected ¹H NMR Spectrum (in DMSO-d₆)
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-COOH Proton: A broad singlet is expected at a downfield chemical shift, typically >10 ppm.
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-NH₂ Protons: A singlet corresponding to the two protons of the amino group is anticipated around 7.3 ppm.[8] The exact chemical shift can be influenced by concentration and residual water in the solvent.
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-S-CH₂- Protons: A singlet for the methylene protons adjacent to the sulfur atom and the carbonyl group is expected in the range of 4.7-4.8 ppm.[8]
Conclusion
(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a molecule with a promising structural design for applications in drug discovery. This guide has provided a detailed overview of its key physicochemical properties, leveraging computational predictions in the absence of extensive experimental data. The provided protocols offer a clear pathway for the experimental determination of its pKa, logP, and aqueous solubility. A thorough understanding and experimental validation of these fundamental properties are essential next steps in unlocking the full therapeutic potential of this and related compounds.
References
- Drapak, I. V., et al. (2021).
- Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research.
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Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]
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A-Star Research. (n.d.). (5-Amino-[8][9][10]thiadiazol-2-yl)-acetic acid. Retrieved from [Link]
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The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Retrieved from [Link]
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Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. Retrieved from [Link]
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). RSC Medicinal Chemistry.
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SIELC Technologies. (2018, February 16). 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]
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5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. (n.d.). Retrieved from [Link]
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Fisher Scientific. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol, 98%. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Retrieved from [Link]
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Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. (n.d.). Retrieved from [Link]
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